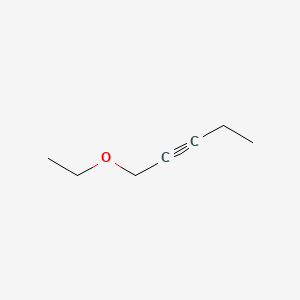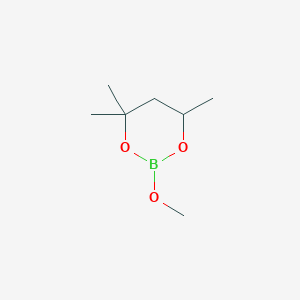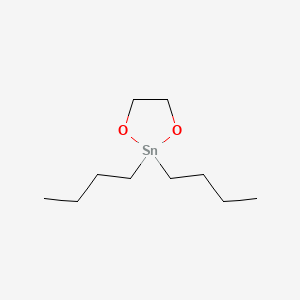![molecular formula C8H7N B1628467 1H-Cyclopenta[b]pyridine CAS No. 270-88-2](/img/structure/B1628467.png)
1H-Cyclopenta[b]pyridine
Vue d'ensemble
Description
1H-Cyclopenta[b]pyridine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[b]pyridine can be synthesized through various methods. One notable approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and results in the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic reduction and annulation reactions are common in industrial settings to achieve efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted cyclopenta[b]pyridine compounds .
Applications De Recherche Scientifique
1H-Cyclopenta[b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Cyclopenta[b]pyridine and its derivatives involves interactions with various molecular targets. For instance, conformationally restricted analogues of this compound have been shown to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission processes . The molecular pathways involved often include binding to specific receptors or enzymes, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
1H-Cyclopenta[b]pyridine can be compared with other similar heterocyclic compounds, such as:
Pyridine: While pyridine is a simpler structure, this compound offers additional complexity due to its fused ring system.
Cyclopentane: Cyclopentane lacks the aromaticity and nitrogen atom present in this compound, making the latter more versatile in chemical reactions.
Other Cyclopenta[b]pyridine Derivatives: Derivatives with different substituents can exhibit varied biological activities and chemical properties, highlighting the uniqueness of each compound.
Propriétés
IUPAC Name |
1H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFBEHFJSQBISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591862 | |
| Record name | 1H-Cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270-88-2 | |
| Record name | Pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000270882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRINDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY6KVZ3FQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


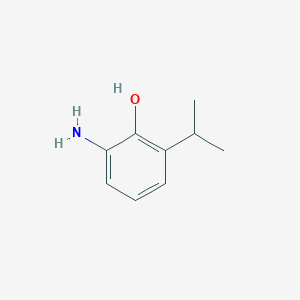
![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)
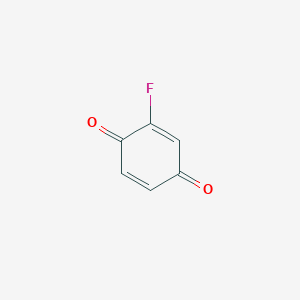
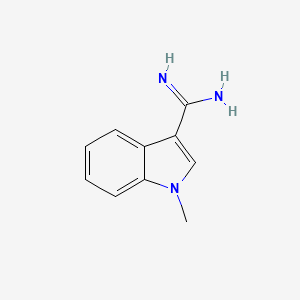
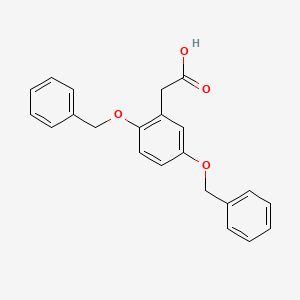
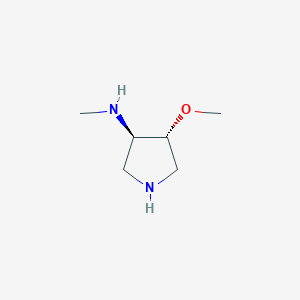
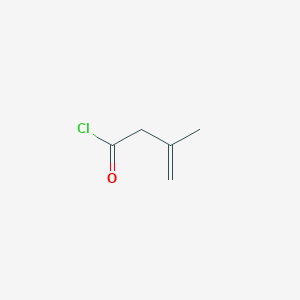
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1628395.png)
![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)
